4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzodiazepines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and other chemical entities.
Biology: In biological research, 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is utilized to study the effects of benzodiazepines on biological systems. It helps in understanding the interaction of benzodiazepines with various receptors and enzymes.
Medicine: Medically, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating anxiety, insomnia, and other neurological disorders.
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also employed in the manufacturing of pharmaceuticals and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to its anxiolytic and sedative properties.
Molecular Targets and Pathways:
GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.
Pathways: The activation of GABA-A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability.
Comparison with Similar Compounds
Diazepam
Alprazolam
Lorazepam
Clonazepam
Uniqueness: 4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique in its chemical structure and its specific interaction with GABA receptors. While similar compounds like diazepam and alprazolam are also benzodiazepines, the presence of the 4-methyl group in this compound may confer distinct pharmacological properties.
Properties
IUPAC Name |
4-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-7-6-11-10-5-3-2-4-9(10)8-12;;/h2-5,11H,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTUAHCMYFRBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CC=CC=C2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.